![molecular formula C23H29BrN2OS B2436246 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide CAS No. 477525-06-7](/img/structure/B2436246.png)

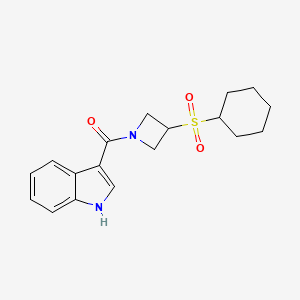

2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

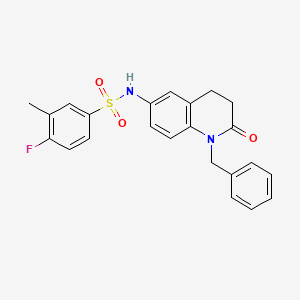

2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide, also known as DTTB, is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. DTTB is a hydrobromide salt of a phenol derivative, which is synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of Schiff bases and their crystal structures . The essential part of the molecule lies on a mirror plane, which bisects the t-butyl groups . This study provides valuable insights into the molecular structure of the compound .

Synthesis of Quinoxaline Derivatives

The compound has been utilized in the synthesis of quinoxaline derivatives . Quinoxaline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Development of Fluorescence Sensors

The compound has been used in the development of fluorescence sensors . These sensors have applications in various fields such as biochemistry, medicine, and environmental science .

Coordination Compounds

The compound has been used in the synthesis of coordination compounds . Coordination compounds have applications in various fields such as catalysis, material science, and medicine .

Antioxidant Applications

2,6-Di-tert-butylphenol, a related compound, is widely used as an antioxidant . It is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .

Potential Medicinal Uses

Research has been conducted on the potential medicinal uses of related compounds, including their application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .

UV Stabilizers

Related phenolic benzotriazoles can be used as UV stabilizers in similar types of applications (e.g., in plastic articles or coatings) . This indicates the potential to substitute each other in some of their uses .

Mechanism of Action

Target of Action

Similar compounds, such as 2,6-di-tert-butylphenol, are known to act as antioxidants . They are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products .

Mode of Action

It’s structurally similar compound, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, undergoes oxidative self-coupling by the action of k3fe(cn)6 in alkaline medium at room temperature . This might suggest that 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide could also undergo similar reactions.

Biochemical Pathways

It’s structurally similar compound, 2,6-di-tert-butylphenol, is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . This suggests that the compound could potentially influence pathways related to oxidative stress and light-induced damage.

Result of Action

Given its potential antioxidant properties, it could potentially protect cells from oxidative damage, thereby preserving cellular integrity and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling in an alkaline medium . Therefore, the pH of the environment could potentially influence the action of 2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide.

properties

IUPAC Name |

4-(2-anilino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2OS.BrH/c1-22(2,3)17-12-15(13-18(20(17)26)23(4,5)6)19-14-27-21(25-19)24-16-10-8-7-9-11-16;/h7-14,26H,1-6H3,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUOMEOXCGUULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2436175.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2436177.png)

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2436185.png)

![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)